2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a unique structure combining indole, quinazoline, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indole: Shares the indole moiety and can undergo similar reactions.
4-methylquinazoline: Contains the quinazoline structure and may have comparable reactivity.
2-thienyl derivatives: Compounds with the thiophene ring, which can exhibit similar chemical behavior.
Uniqueness
What sets 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one apart is the combination of these three distinct moieties in a single molecule
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-13-20-16(11-15(12-18(20)25)19-7-4-10-26-19)23-21(22-13)24-9-8-14-5-2-3-6-17(14)24/h2-7,10,15H,8-9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRREWILYMCOQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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